molecular formula C11H9NOS B1315649 2-(m-Tolyl)thiazole-4-carbaldehyde CAS No. 92422-79-2

2-(m-Tolyl)thiazole-4-carbaldehyde

Cat. No.: B1315649
CAS No.: 92422-79-2
M. Wt: 203.26 g/mol
InChI Key: FRSDKJVLVWGYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(m-Tolyl)thiazole-4-carbaldehyde is an organic compound with the molecular formula C11H9NOS. It is a derivative of thiazole, featuring a tolyl group at the 2-position and an aldehyde group at the 4-position.

Scientific Research Applications

2-(m-Tolyl)thiazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Safety and Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302 . Precautionary statements include P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde typically involves the reaction of 2-aminothiazole with m-tolualdehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring and aldehyde group are key functional groups that contribute to its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
  • 2-(3-Bromophenyl)thiazole-4-carbaldehyde
  • 2-(3-Fluorophenyl)thiazole-4-carbaldehyde
  • 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde
  • 2-(p-Tolyl)thiazole-4-carbaldehyde

Uniqueness

2-(m-Tolyl)thiazole-4-carbaldehyde is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar thiazole derivatives .

Properties

IUPAC Name

2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSDKJVLVWGYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554456
Record name 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92422-79-2
Record name 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.